![molecular formula C8H9ClN2S B13850715 4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. For instance, the Dimroth rearrangement is a notable reaction used in the synthesis of condensed pyrimidines, including thienopyrimidines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as nucleophilic substitution, cyclization, and purification through crystallization or chromatography. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Halogen atoms like chlorine can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine: Similar in structure but with a methyl group instead of an ethyl group.
4-Chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide: Contains an additional oxygen atom, altering its chemical properties
Uniqueness
4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and ethyl groups. These features contribute to its distinct reactivity and potential biological activities, setting it apart from other thienopyrimidine derivatives.
Propiedades
Fórmula molecular |
C8H9ClN2S |
|---|---|
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
4-chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN2S/c1-2-7-10-6-4-12-3-5(6)8(9)11-7/h2-4H2,1H3 |
Clave InChI |
YEAIEMPLDHJQQA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(CSC2)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
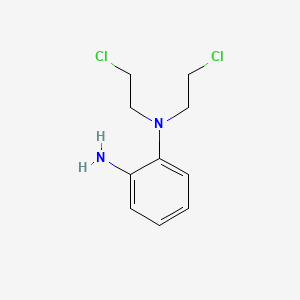
![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)


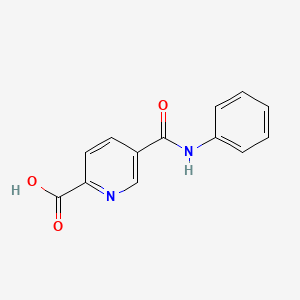
![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)
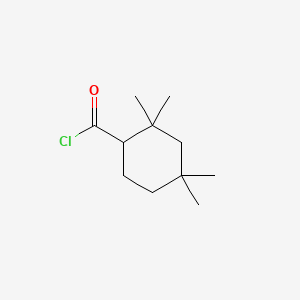
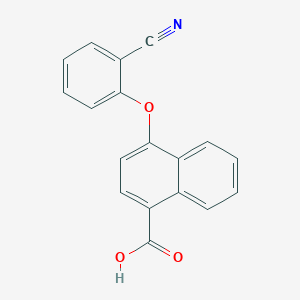
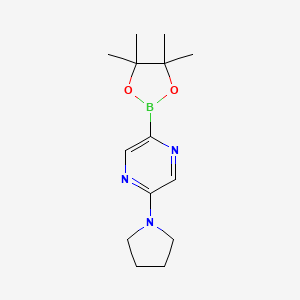
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
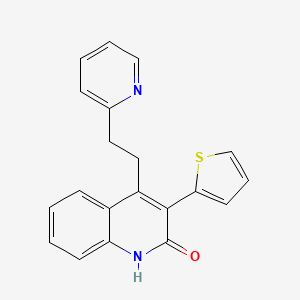
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
